molecular formula C15H28O3 B12630049 Pentyl 4-oxodecanoate CAS No. 918883-29-1

Pentyl 4-oxodecanoate

Katalognummer: B12630049
CAS-Nummer: 918883-29-1
Molekulargewicht: 256.38 g/mol
InChI-Schlüssel: MCIDWXIDROUORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 4-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C15H28O3 and is known for its distinctive chemical structure, which includes a pentyl group attached to a 4-oxodecanoate moiety. This compound is often used in various industrial and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl 4-oxodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-oxodecanoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 4-oxodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed

    Hydrolysis: 4-oxodecanoic acid and pentanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids.

Wirkmechanismus

The mechanism of action of pentyl 4-oxodecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentyl 4-oxodecanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

918883-29-1

Molekularformel

C15H28O3

Molekulargewicht

256.38 g/mol

IUPAC-Name

pentyl 4-oxodecanoate

InChI

InChI=1S/C15H28O3/c1-3-5-7-8-10-14(16)11-12-15(17)18-13-9-6-4-2/h3-13H2,1-2H3

InChI-Schlüssel

MCIDWXIDROUORJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)CCC(=O)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.